2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide

Description

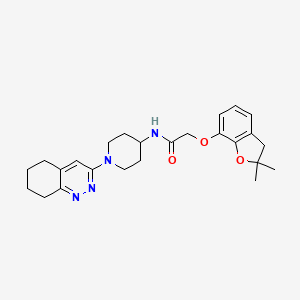

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide (CAS: 2034318-95-9) is a structurally complex acetamide derivative. Its molecular formula is C₂₅H₃₂N₄O₃, with a molecular weight of 436.5 g/mol . The structure features a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an ether-oxygen to an acetamide group, which is further substituted with a piperidin-4-yl ring connected to a 5,6,7,8-tetrahydrocinnolin system. The SMILES notation (CC1(C)Cc2cccc(OCC(=O)NC3CCN(c4cc5c(nn4)CCCC5)CC3)c2O1) highlights its fused bicyclic and heteroaromatic components .

Physical properties such as melting point, boiling point, and density remain unreported in available literature.

Properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O3/c1-25(2)15-18-7-5-9-21(24(18)32-25)31-16-23(30)26-19-10-12-29(13-11-19)22-14-17-6-3-4-8-20(17)27-28-22/h5,7,9,14,19H,3-4,6,8,10-13,15-16H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRERSJUULCHWRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3CCN(CC3)C4=NN=C5CCCCC5=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide is an organic molecule with potential applications in medicinal chemistry due to its unique structure and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 342.43 g/mol. Its structure features a benzofuran moiety linked to a piperidine derivative through an ether bond, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H26N2O3 |

| Molecular Weight | 342.43 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C)(C1=CC=CC2=C1OC(C=C2)=C(C)C)N(C(=O)C(N)=O)C(C)(C)C |

Biological Activity

Research indicates that this compound exhibits significant biological activity primarily as an indoleamine 2,3-dioxygenase (IDO) inhibitor. IDO is an enzyme that plays a crucial role in immune regulation and tumor progression by degrading tryptophan into kynurenine. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of cancer treatments.

The mechanism by which this compound exerts its biological effects involves:

- Binding Affinity : It interacts specifically with IDO and potentially other enzymes associated with immune response pathways.

- Modulation of Immune Responses : By inhibiting IDO activity, the compound may restore T-cell function and promote anti-tumor immunity.

- Impact on Metabolic Pathways : The compound may influence metabolic pathways related to tryptophan metabolism and immune modulation.

Case Studies

Several studies have evaluated the biological activity of similar compounds with structural similarities to this compound:

-

Study on IDO Inhibition : A recent study demonstrated that compounds with similar benzofuran structures effectively inhibited IDO activity in vitro and in vivo models of cancer. The results indicated enhanced T-cell activation and reduced tumor growth in treated subjects.

- Reference : PubMed Study .

-

Anticancer Properties : Research has shown that derivatives of this compound exhibit anticancer properties by inducing apoptosis in various cancer cell lines through upregulation of pro-apoptotic factors.

- Reference : ResearchGate Publication .

Comparative Analysis

A comparative analysis of structurally related compounds reveals varying degrees of biological activity:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-(5-Methylisoxazol-3-yl)-N-(pyridin-3-yl)methanamine | C12H14N4O | Moderate anti-inflammatory effects |

| 4-Aminoisobenzofuran-1,3-dione | C10H9NO | Anticancer activity |

| N-(o-tolyl)acetamide | C9H11NO | Moderate anti-inflammatory effects |

Comparison with Similar Compounds

Sulfonyl-Substituted Piperidinyl Acetamides (Compounds 6b, 6c, 6d)

Compounds 6b , 6c , and 6d from share a piperidin-4-yl acetamide core but differ in their substituents:

- 6b: Contains a 9-methyl-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo[9]annulen-7-yl group.

- 6c : Features a 9-fluoro-substituted annulenyl group.

- 6d : Includes a 9-chloro-substituted annulenyl group.

Key Comparisons :

These compounds exhibit potent soluble epoxide hydrolase (sEH) inhibitory activity, attributed to their sulfonyl-piperidinyl and annulenyl groups . The target compound lacks a sulfonyl group but incorporates a tetrahydrocinnolin system, which may influence its target selectivity.

Fluorobiphenyl-Substituted Acetamide (Compound 9)

Compound 9 () is a chiral acetamide with a 2-fluoro-1,1'-biphenyl group and a dibenzoazepin moiety.

Key Comparisons :

| Parameter | Target Compound | Compound 9 |

|---|---|---|

| Molecular Weight | 436.5 g/mol | 451 (M−H)+ |

| Yield | Not reported | 79% |

| Melting Point | N/A | 96–100°C |

| Water Solubility | Not reported | Tested via HPLC |

Compound 9 demonstrates higher synthetic efficiency (79% yield) and well-characterized solubility, whereas the target compound’s solubility and crystallinity data are absent.

Bioactive Analogues with Heterocyclic Systems

Thiazol-2-amine Derivatives (Compounds 7a, 7b, 7h, 7t)

Compounds 7a , 7b , 7h , and 7t () feature a thiazol-2-amine core linked to a dihydrobenzofuran system. These derivatives exhibit insecticidal activity against Aphis fabae:

While the target compound shares a dihydrobenzofuran moiety, its tetrahydrocinnolin-piperidinyl acetamide structure suggests divergent bioactivity. No insecticidal data are reported for the target compound.

Polymorphism and Solid-State Properties

discusses polymorphism in acetamide derivatives, emphasizing its impact on pharmaceutical properties like solubility and stability. The target compound’s solid-state behavior (e.g., crystallinity, polymorphic forms) remains unstudied, highlighting a gap in current research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.